2-(Furan-2-ylmethyl)-3-methylbutan-1-imine

Flavor chemistry Structure-odor relationships Maillard aldimines

2-(Furan-2-ylmethyl)-3-methylbutan-1-imine, also catalogued as 2-furfuryl-N-(3-methylbutylidene)amine, is a synthetic furfuryl imine (C10H15NO, MW 165.23) belonging to the aldimine subclass of flavoring agents. This compound is characterized by a furan ring connected to an imine group via a methylene bridge, with the imine nitrogen linked to a 3-methylbutylidene (isopentylidene) chain.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B11918630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-ylmethyl)-3-methylbutan-1-imine
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C)C(CC1=CC=CO1)C=N
InChIInChI=1S/C10H15NO/c1-8(2)9(7-11)6-10-4-3-5-12-10/h3-5,7-9,11H,6H2,1-2H3
InChIKeyNUASWSNGUOUYRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-ylmethyl)-3-methylbutan-1-imine (CAS 35448-30-7) Procurement Guide for Flavor & Fragrance R&D


2-(Furan-2-ylmethyl)-3-methylbutan-1-imine, also catalogued as 2-furfuryl-N-(3-methylbutylidene)amine, is a synthetic furfuryl imine (C10H15NO, MW 165.23) belonging to the aldimine subclass of flavoring agents [1]. This compound is characterized by a furan ring connected to an imine group via a methylene bridge, with the imine nitrogen linked to a 3-methylbutylidene (isopentylidene) chain. It is primarily investigated for its organoleptic properties in browning reaction flavors and is supplied as a high-purity liquid (≥95%, typically 95–100%) for research and industrial flavor formulation [2]. Unlike more common furan derivatives such as furfuryl alcohol or furfural, this aldimine offers a distinct chocolate-like aroma profile that is directly tied to the position of its imine double bond, making it a structurally specific candidate for chocolate, cocoa, and nutty flavor compositions.

Why 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine Cannot Be Replaced by Other Furfuryl Imines


In the furfuryl imine family, subtle structural differences—particularly the position of the imine double bond—produce dramatic, non-linear shifts in aroma quality. Evidence confirms that the constitutional isomer N-furfurylideneisobutylamine (CAS 85098-92-6), which carries the C=N bond adjacent to the furan ring rather than the alkyl chain, elicits an unpleasant odor, whereas the present compound, with the imine conjugated to the branched alkyl moiety, exhibits a food-like, chocolate aroma [1]. In addition, early structure-activity studies on aldimines derived from branched-chain amino acids established that the steric bulk at the α-carbon of the amine precursor critically governs hydrolytic stability and steam volatility—properties that directly affect shelf-life and flavor delivery in food matrices [2]. Consequently, selecting a generic “furfuryl imine” without verifying the exact regioisomeric identity risks introducing an off-aroma or an unstable ingredient that degrades during thermal processing. The procurement of 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine, rather than a near analogue, is therefore dictated by its unique combination of chocolate aroma character and predicted physico-chemical robustness.

2-(Furan-2-ylmethyl)-3-methylbutan-1-imine: Head-to-Head Evidence for Scientific Selection


Aroma Quality: Chocolate-like vs. Unpleasant – Regioisomer Comparison

In a direct organoleptic comparison of aldimine regioisomers, N-(furan-2-ylmethyl)-3-methylbutan-1-imine (the target compound) produced a chocolate-like aroma, whereas its constitutional isomer N-furfurylideneisobutylamine (CAS 85098-92-6), in which the imine double bond is positioned adjacent to the furan ring, was described as having an unpleasant odor [1]. The observation was made under controlled sensory evaluation conditions as part of a broader study on aldimine aroma properties [1]. This qualitative difference is attributed to the varying electronic conjugation of the imine with either the furan ring or the branched alkyl group.

Flavor chemistry Structure-odor relationships Maillard aldimines

Hydrolytic Stability: Branched-Chain Aldimine Resistance vs. Straight-Chain Analogues

Early mechanistic studies on furfural-derived aldimines demonstrated that branched-chain aldimines (such as those derived from L‑leucine or L‑valine) are remarkably resistant to isomerization and hydrolysis, allowing them to be steam-distilled practically quantitatively from aqueous mixtures [1]. In contrast, the straight-chain analogue N-furfurylideneethylamine underwent rapid hydrolysis and decomposition during attempted steam distillation [1]. Although the target compound contains a 3-methylbutylidene side chain rather than the sec‑butylidene of L‑valine, the presence of branching at the β‑carbon places it in the sterically protected aldimine class. The estimated logP of 2.52 [2] further supports its tendency to partition into organic phases, reducing aqueous exposure and hydrolysis risk relative to less hydrophobic furfuryl imines.

Flavor stability Aldimine hydrolysis Steam volatility

Physicochemical Differentiation: Isomer-Specific Vapor Pressure and Boiling Point

The target compound (C10H15NO, MW 165.23) has an estimated boiling point of 236.4 °C at 760 mmHg and a vapor pressure of 0.073 mmHg at 25 °C [1]. Its constitutional isomer N-isobutylidene-furfurylamine (CAS 35448-29-4; C9H13NO, MW 151.21) has a lower molecular weight and a predicted logP of 1.6, suggesting higher water solubility and lower boiling point [2]. These differences, though predicted rather than experimental, imply that the target compound will exhibit a distinct temporal release profile in flavor applications—slower evaporation and prolonged aroma persistence in dry matrices—compared to the lower-MW isomer.

Physicochemical properties Vapor pressure Flavor delivery

Regulatory & Purity Benchmarking: Non-FEMA Status and Assay Specification

2-(Furan-2-ylmethyl)-3-methylbutan-1-imine is listed in the EINECS inventory (252-572-8) and is REACH pre-registered, but it holds no FEMA or JECFA flavor designation [1][2]. This places it in a category of research-use or non-traditional flavor ingredients, where procurement requires careful attention to purity specifications. The commercial assay range of 95.00–100.00% [1] defines the expected technical quality. In contrast, FEMA-approved furfuryl sulfides and thioesters, which are often considered as alternative “furan-based” flavoring agents, come with established use levels and toxicology profiles, but lack the specific chocolate/nutty character of this aldimine.

Regulatory status Purity specification Flavor ingredient procurement

Validated Application Scenarios for 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine Based on Comparative Evidence


Chocolate, Cocoa, and Brown-Flavor Prototyping Where Regioisomer Purity Is Critical

The demonstrated chocolate-like aroma, directly contrasted with the unpleasant odor of its imine-position isomer, makes this compound a high-value candidate for R&D laboratories developing novel chocolate, cocoa, nutty, or caramel-type flavor formulations [1]. Flavorists must insist on the exact CAS 35448-30-7 because substitution with the isomeric N-furfurylideneisobutylamine (CAS 85098-92-6) would invert the sensory profile from desirable to aversive. The recommended starting use level in tasting panels is in the low-ppm range, given the potency typical of aldimine odorants.

Thermally Processed Food Model Systems Requiring Hydrolytically Stable Aldimines

Based on the established resistance of branched-chain aldimines to hydrolysis and quantitative steam volatility, 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine is suitable for Maillard reaction model systems and baked-good flavor research where thermal stability is paramount [2]. Its estimated logP of 2.52 further suggests effective partitioning into fatty phases, making it a candidate for chocolate, confectionery, and baked snack applications where prolonged high-temperature exposure would degrade less stable furfuryl imines.

Structure-Activity Relationship (SAR) Studies on Imine Aroma Determinants

The compound serves as a key tool in academic and industrial structure-odor relationship (SOR) investigations that map the effect of imine double-bond position on aroma. The clear qualitative contrast with its regioisomer provides a sharp experimental probe for training QSAR models or validating computational olfactophore predictions [1]. Researchers should compare this compound with the N-isobutylidene isomer (CAS 35448-29-4) and the parent furfurylamine to dissect the contributions of regioisomerism and side-chain branching to perceived aroma.

Non-FEMA Flavor Ingredient for International Markets or Experimental Use

Because 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine is REACH pre-registered and EINECS listed but holds no FEMA GRAS designation, it is appropriate for flavor research and prototype development outside the U.S. FEMA framework—for example, in EU-based exploratory flavor projects where REACH compliance is sufficient for laboratory-scale evaluation [3]. Procurement specifications should mandate a minimum 95% assay and request a certificate of analysis confirming the absence of the isomeric impurity.

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